molecular formula C18H22N2O4S B12638500 Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B12638500
M. Wt: 362.4 g/mol
InChI Key: ZYBAEZUJWJLRES-UHFFFAOYSA-N
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Description

Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its complex structure, which includes a thiazole ring, a methylphenyl group, and a carbamate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Carbamate Formation: The carbamate moiety is formed by reacting the amine group with an isocyanate or chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions can target the carbamate moiety or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and carbamate moiety are key functional groups that contribute to its activity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
  • Methyl 5-(4-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-11-7-6-8-12(9-11)15-14(16(21)23-5)20-13(25-15)10-19-17(22)24-18(2,3)4/h6-9H,10H2,1-5H3,(H,19,22)

InChI Key

ZYBAEZUJWJLRES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)CNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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